N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide
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Overview
Description
N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3-methoxyacetophenone with methoxycarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction could produce methoxyphenylethylamines.
Scientific Research Applications
N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(3-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
- N’-[1-(3-methoxyphenyl)ethylidene]isonicotinohydrazide
- N’-[1-(3-methoxyphenyl)ethylidene]-4-phenyl-1-piperazinamine
Uniqueness
N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide is unique due to its specific methoxy and carbohydrazide functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl N-[1-(3-methoxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7H,1-3H3,(H,13,14) |
InChI Key |
KPPVRCASIIAAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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